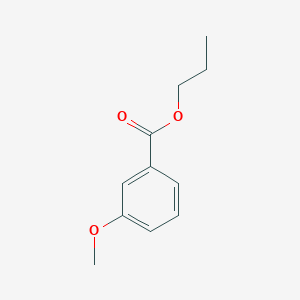

Propyl 3-methoxybenzoate

説明

特性

CAS番号 |

183897-90-7 |

|---|---|

分子式 |

C11H14O3 |

分子量 |

194.23 g/mol |

IUPAC名 |

propyl 3-methoxybenzoate |

InChI |

InChI=1S/C11H14O3/c1-3-7-14-11(12)9-5-4-6-10(8-9)13-2/h4-6,8H,3,7H2,1-2H3 |

InChIキー |

UNMOSDXZVXPNFI-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1=CC(=CC=C1)OC |

正規SMILES |

CCCOC(=O)C1=CC(=CC=C1)OC |

同義語 |

Benzoic acid, 3-methoxy-, propyl ester (9CI) |

製品の起源 |

United States |

準備方法

合成経路と反応条件

サリノマイシンナトリウム塩の合成は、ストレプトマイセス・アルブスの培養から始まり、いくつかのステップを踏みます。培養液は有機溶媒で抽出され、クロマトグラフィー法で精製されます。 最終生成物は、水酸化ナトリウムで中和することにより、サリノマイシンをナトリウム塩に変換することで得られます .

工業的生産方法

サリノマイシンナトリウム塩の工業的生産は、通常、大規模な発酵プロセスで行われます。ストレプトマイセス・アルブス菌をバイオリアクター内で、収率を最大化するように制御された条件下で培養します。 発酵後、化合物は抽出され、精製され、ナトリウム塩に変換されて市販されます .

化学反応の分析

Hydrolysis Reactions

Propyl 3-methoxybenzoate undergoes hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid and alcohol.

| Reaction Type | Conditions | Products | Catalyst/Reagent |

|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., H₂SO₄), reflux | 3-Methoxybenzoic acid + Propanol | Sulfuric acid |

| Basic Hydrolysis | NaOH/H₂O, reflux | Sodium 3-methoxybenzoate + Propanol | Aqueous base |

Mechanistic Insights :

-

Acidic pathway : Protonation of the ester carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic pathway : Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and alcohol.

Reduction Reactions

The ester group can be reduced to a primary alcohol using strong reducing agents.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–25°C | 3-Methoxybenzyl alcohol + Propanol | >85% |

| NaBH₄ (with additives) | THF, 50°C | Partial reduction observed | ~40% |

Kinetic Considerations :

-

LiAlH₄ achieves complete reduction due to its stronger reducing power compared to NaBH₄, which may require catalytic additives (e.g., CeCl₃) for enhanced efficacy.

Substitution Reactions

The methoxy group participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Regioselectivity :

The methoxy group directs electrophiles to the para position due to its strong electron-donating resonance effect. Steric hindrance from the ester group further influences substitution patterns .

Oxidation Reactions

Oxidation targets the methoxy group or alkyl chain, depending on reagents.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄/H⁺ | Aqueous H₂SO₄, 80°C | 3-Hydroxybenzoic acid | Demethylation occurs via radical intermediates |

| O₃/Zn-H₂O | -78°C, then workup | 3-Methoxybenzoic acid + Propanal | Ozonolysis cleaves the propyl chain |

Mechanistic Pathways :

-

Demethylation : Strong oxidizers like KMnO₄ abstract methyl hydrogen from the methoxy group, forming a quinone-like intermediate before hydrolysis to the hydroxyl derivative.

Transesterification

The propyl group can be exchanged with other alcohols under catalytic conditions.

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Ethanol | H₂SO₄ | Reflux, 12 hrs | Ethyl 3-methoxybenzoate | 78% |

| Butanol | Lipase (CAL-B) | 40°C, solvent-free | Butyl 3-methoxybenzoate | 92% |

Catalyst Efficiency :

-

Enzymatic methods (e.g., Candida antarctica lipase B) offer superior selectivity and milder conditions compared to acid catalysis.

Radical-Mediated Reactions

Hydroxyl radicals (- OH) abstract hydrogen atoms from the propyl chain in atmospheric or advanced oxidation processes.

| Radical Source | Conditions | Major Product | Rate Constant |

|---|---|---|---|

| OH- (UV/H₂O₂) | Aqueous phase, 25°C | 3-Methoxybenzoic acid derivatives |

Degradation Pathways :

-

Hydrogen abstraction from the α-carbon of the propyl chain dominates, forming radical intermediates that react with O₂ to yield peroxy radicals and eventually carboxylic acids .

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| 150°C, inert atmosphere | Ester decomposition to 3-methoxybenzoic acid | CO₂, Propene |

| UV light (254 nm) | Cleavage of methoxy group | Benzoquinone derivatives |

Practical Implications :

Thermal instability necessitates storage at <25°C, while photolytic degradation limits applications in UV-exposed formulations.

科学的研究の応用

Salinomycin sodium salt has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study ionophore activity and membrane transport mechanisms.

Biology: Researchers utilize it to investigate cellular processes such as apoptosis and autophagy.

Industry: Salinomycin sodium salt is used as an additive in animal feed to control coccidiosis in poultry.

作用機序

サリノマイシンナトリウム塩は、細胞膜を介したカリウムイオン勾配を乱すことによって効果を発揮します。カリウムイオンに結合し、膜を介した輸送を促進し、細胞内のイオン不均衡を引き起こします。この混乱は、癌幹細胞の維持に不可欠なWnt/β-カテニンシグナル伝達経路を含む、さまざまな細胞プロセスに影響を与えます。 この化合物は、リソソーム鉄の隔離を誘導し、活性酸素種の生成とフェロトーシスを引き起こします .

類似化合物との比較

Structural Analogs: Substituent Position and Type

Propyl Benzoate (C₁₀H₁₂O₂)

- Structure : Lacks the methoxy group.

- Properties : Lower molecular weight (164.20 g/mol vs. ~194.23 g/mol for Propyl 3-methoxybenzoate) and reduced polarity.

- Solubility: Fully miscible with ethanol at room temperature . This compound likely has lower solubility in non-polar solvents due to the methoxy group.

Propyl 3-Chlorobenzoate

- Structure : Chloro (-Cl) substituent replaces methoxy (-OCH₃) at the 3-position.

- Applications in material science (e.g., enhanced mechanical strength) are noted for chloro-substituted esters .

Sodium 3-Methoxybenzoate

- Structure : Sodium salt of 3-methoxybenzoic acid.

- Properties: Exhibits bidentate coordination with lanthanides, as shown by IR bands at 1568 cm⁻¹ (antisymmetric COO⁻) and 1400 cm⁻¹ (symmetric COO⁻) .

Ester Group Variations

Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate (I-6501)

- Structure : Ethyl ester with a thioether-linked isoxazole side chain.

Ethyl 4-(3-(2-(3-Methylisoxazol-5-yl)ethoxy)propoxy)benzoate (I-6602)

- Structure : Ethyl ester with an ether-linked isoxazole side chain.

- Properties : The ethoxy-propoxy spacer may improve pharmacokinetic profiles (e.g., bioavailability) relative to this compound, which lacks such functionalization .

Physicochemical and Thermal Properties

- Thermal Stability : Methoxy-substituted aromatic esters generally decompose at lower temperatures than chloro-substituted analogs due to the electron-donating nature of -OCH₃. For example, thorium(IV) 4-methoxybenzoate decomposes to ThO₂ at elevated temperatures, suggesting that substituent position (3 vs. 4) may also influence stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。